molecular formula C20H22N2O B5508498 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

Cat. No.: B5508498
M. Wt: 306.4 g/mol
InChI Key: OEZBFILUNCOOSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide typically involves the formation of the indole ring followed by the attachment of the benzamide group. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of 2,5-dimethylphenylhydrazine and an appropriate aldehyde or ketone to form the indole ring, followed by acylation with 4-methylbenzoyl chloride to introduce the benzamide group .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions are commonly used in the large-scale synthesis of indole derivatives . These methods are advantageous due to their efficiency and the ability to produce large quantities of the desired product with high purity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide is unique due to its specific substitution pattern on the indole ring and the presence of the benzamide group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-13-4-7-16(8-5-13)20(23)21-11-10-17-15(3)22-19-9-6-14(2)12-18(17)19/h4-9,12,22H,10-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZBFILUNCOOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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